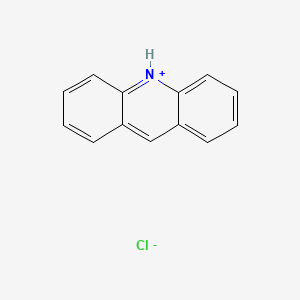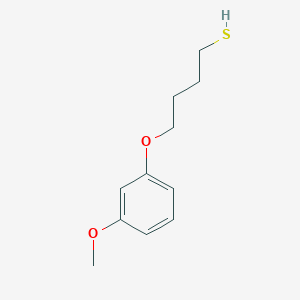
4-(3-Methoxyphenoxy)butane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenoxy)butane-1-thiol is an organic compound with the molecular formula C11H16O2S It is a thiol derivative, characterized by the presence of a sulfhydryl group (-SH) attached to a butane chain, which is further connected to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)butane-1-thiol typically involves the reaction of 3-methoxyphenol with 1-bromo-4-chlorobutane in the presence of a base to form 4-(3-methoxyphenoxy)butane. This intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .
Industrial Production Methods
In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. One common method involves the reaction of sodium hydrosulfide with alkyl halides. For this compound, a similar approach can be employed, where sodium hydrosulfide reacts with 4-(3-methoxyphenoxy)butane .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like iodine or bromine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2) or bromine (Br2) in aqueous or organic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides and bases like sodium hydrosulfide (NaSH).
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyphenoxy)butane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)butane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxyphenoxy group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: A simpler thiol with a butane chain and a sulfhydryl group, known for its strong odor.
4-(3-Hydroxyphenoxy)butane-1-thiol: Similar structure but with a hydroxy group instead of a methoxy group, which can affect its reactivity and applications.
Uniqueness
The methoxy group can influence its solubility and reactivity, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
4-(3-methoxyphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-14/h4-6,9,14H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXUTWQDSFNQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone](/img/structure/B7775627.png)
![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7775635.png)
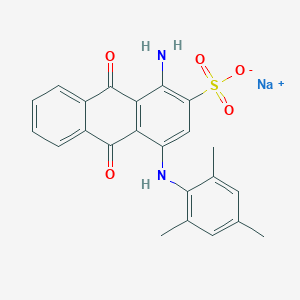
![(3Z)-3-[(4-hydroxyanilino)methylidene]pyrrolidine-2,4-dione](/img/structure/B7775642.png)
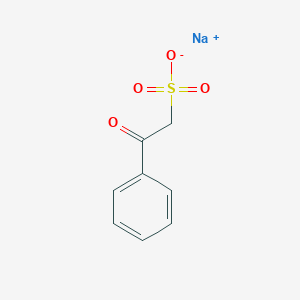
![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B7775656.png)
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)
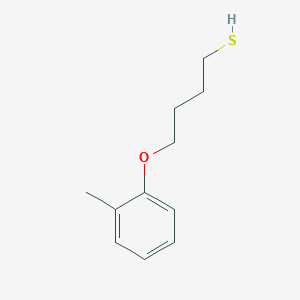
![diethyl 2-[amino-(2-hydroxyethylamino)methylidene]propanedioate](/img/structure/B7775673.png)
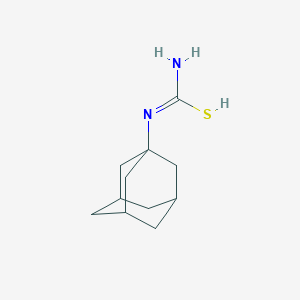

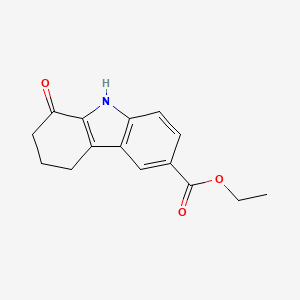
![2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)
